molecular formula C13H11F B1329804 2-Fluorodiphenylmethane CAS No. 3794-15-8

2-Fluorodiphenylmethane

Cat. No. B1329804
CAS RN: 3794-15-8
M. Wt: 186.22 g/mol
InChI Key: YWWVDXKZLGXVHT-UHFFFAOYSA-N
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Description

2-Fluorodiphenylmethane is a chemical compound with the formula C13H11F . It has a molecular weight of 186.2248 .


Synthesis Analysis

The synthesis of 2-Fluorodiphenylmethane has been studied in the context of the Menshutkin reaction between DABCO and benzyl fluoride/fluorodiphenylmethane . This reaction has been investigated in both the gas and solvent phase by performing DFT calculations at B3LYP/6-31G(d,p) level of theory .


Molecular Structure Analysis

The molecular structure of 2-Fluorodiphenylmethane consists of 13 carbon atoms, 11 hydrogen atoms, and 1 fluorine atom . It contains a total of 26 bonds, including 15 non-hydrogen bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, and 2 six-membered rings .


Chemical Reactions Analysis

The Menshutkin reaction between DABCO and benzyl fluoride/fluorodiphenylmethane has been investigated . The Gibbs free energy profiles to reach the possible transition states, i.e., five-membered ring transition state and SN2 transition state show that the reaction between DABCO and benzyl fluoride proceeds through SN2 transition state in accordance with previously reported studies, while the reaction between DABCO and fluorodiphenylmethane proceeds through five-membered ring transition state .

Scientific Research Applications

  • Fluorescent Probes in Biomedical Applications

    • Field : Biomedical Research
    • Application : Fluorescent probes have become the analytical tool of choice in a wide range of research and industrial fields, facilitating the rapid detection of chemical substances of interest as well as the study of important physiological and pathological processes at the cellular level .
    • Method : The preparation of these probes is simple, and they are known for their sensitivity and selectivity. Many long-wavelength fluorescent probes developed have also proven applicable for in vivo biomedical applications including fluorescence-guided disease diagnosis and theranostics .
    • Results : Impressive progress has been made in the development of sensing agents and materials for the detection of ions, organic small molecules, and biomacromolecules including enzymes, DNAs/RNAs, lipids, and carbohydrates that play crucial roles in biological and disease-relevant events .
  • Polymethine Fluorophores in Biomedical Applications

    • Field : Biomedical Imaging
    • Application : Polymethine cyanine dyes, as the most important class of organic near-infrared-II (NIR-II) fluorophores, recently received increasing attention due to their high molar extinction coefficients, intensive fluorescence brightness, and flexible wavelength tunability for fluorescent bioimaging applications .
    • Method : Recent research advances in molecular tailoring design strategies of NIR-II polymethine fluorophores have led to improved optical performance, including tunable fluorescence, improved brightness, improved water solubility, and stability .
    • Results : These fluorophores have shown promise in representative bioimaging and biosensing applications .
  • Fluorinated Polymers in Energy Applications

    • Field : Energy Applications
    • Application : Fluorinated polymers have found use in energy applications such as fuel cell membranes, lithium-ion batteries, and photovoltaics .
    • Method : These materials are chosen for their unique properties, including high performance, stability, and tunability .
    • Results : The use of these materials in energy applications has led to improved efficiency and performance .
  • Fluorinated Polymers in High-Tech Areas

    • Field : High-Tech Industries
    • Application : High-tech areas such as aerospace and aeronautics, automotives, building industries, textile finishings, and electronics have seen the use of fluorinated polymers .
    • Method : These materials are used in various ways depending on the specific industry, but they are generally chosen for their unique properties, including resistance to heat, chemicals, and electricity .
    • Results : The use of these materials in high-tech industries has led to improved product performance and longevity .

Safety And Hazards

Safety measures for handling 2-Fluorodiphenylmethane include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

1-benzyl-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWVDXKZLGXVHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40191380
Record name 2-Fluorodiphenylmethane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluorodiphenylmethane

CAS RN

3794-15-8
Record name 2-Fluorodiphenylmethane
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Record name 3794-15-8
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Record name 2-Fluorodiphenylmethane
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Record name 3794-15-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
J Iskra, M Zupan, S Stavber - Organic & biomolecular chemistry, 2003 - pubs.rsc.org
Diphenylmethane and fluorene were used as target molecules in an investigation of the effect of the geometry of aromatic molecules on the regioselectivity and rate of fluorination with 1-…
Number of citations: 14 pubs.rsc.org
AHA Al-Abdalall - Can. J. Pure Appl. Sci, 2013 - Citeseer
… Chemical analysis of myrrha showed that it contains three components, 2-fluorodiphenylmethane, Tribenzo-1, 2, 3, 4, 5, 6anthracene and 2bromo-1-(4-bromophenyl)-Ethanone, known …
Number of citations: 5 citeseerx.ist.psu.edu
AHA Al-Abdalall - African Journal of Pharmacy and …, 2016 - academicjournals.org
… the analysis method of mass spectrometry (Figures 1 and 2), as it has been proven that it contains three compounds known for their inhibiting effect as follows: 2-fluorodiphenylmethane, …
Number of citations: 4 academicjournals.org
FA VINGIELLO, SIHG QUO… - The Journal of Organic …, 1961 - ACS Publications
In connection with the synthesis of certain polynuclear systems containing the thiophene ring, 2 we attempted to prepare 2-(2-chlorobenzyl) thio-phene, a necessary intermediate. All …
Number of citations: 23 pubs.acs.org
D Bethell, MR Brinkman, J Hayes… - Journal of the …, 1979 - pubs.rsc.org
… The spectrum is the computer average of 100 scans at normal probe temperature of the product from decomposition of diazo-2-fluorodiphenylmethane. The scale markings are in Hz …
Number of citations: 2 pubs.rsc.org
S Stavber, M Zupan - Advances in Organic Synthesis, 2006 - ingentaconnect.com
Fluorination of organic compounds using the most representative reagents from the group of N-fluoro-1,4-diazoniabicyclo[2.2.2]octane dication salts is reviewed. Data dealing with …
Number of citations: 27 www.ingentaconnect.com
IR Ager - 1971 - spiral.imperial.ac.uk
Several series of trans fluorostilbenes bearing a second substituent in the other benzene ring have been prepared. The fluorine nmr spectra of these compounds together with those of 2…
Number of citations: 2 spiral.imperial.ac.uk
SEM Hamed - Open Access Library Journal, 2016 - scirp.org
… Three compounds known for their antibacterial effects of Commiphora myrrha: 2-fluorodiphenylmethane, tribenzo-1, 2,3,4,5,6anthracene and 2-bromo-1-(4-bromophenyl)ethanone [44] . …
Number of citations: 1 www.scirp.org

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